molecular formula C5H3BrN2O3 B3047097 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid CAS No. 135274-82-7

5-Bromo-6-hydroxypyrimidine-4-carboxylic acid

Cat. No. B3047097
CAS RN: 135274-82-7
M. Wt: 218.99
InChI Key: AUWJWPVYZWQTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-hydroxypyrimidine-4-carboxylic acid is a compound with the CAS Number: 135274-82-7 . It has a molecular weight of 218.99 and is a moderately new compound that has recently caught the attention of scientists across various fields of research.


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-6-oxo-1,6-dihydro-4-pyrimidinecarboxylic acid . The Inchi Code is 1S/C5H3BrN2O3/c6-2-3 (5 (10)11)7-1-8-4 (2)9/h1H, (H,10,11) (H,7,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees . The shipping temperature is normal .

Scientific Research Applications

Antiviral Activity

5-Bromo-6-hydroxypyrimidine-4-carboxylic acid derivatives have been studied for their antiviral activities. For instance, certain pyrimidine derivatives demonstrated marked inhibition of retrovirus replication in cell culture, showing promise in antiretroviral therapy (Hocková et al., 2003).

Synthesis and Functionalization

The compound is significant in synthetic chemistry for creating metal-bearing and trifluoromethyl-substituted pyrimidines. These can be transformed into carboxylic acids using halogen/metal permutation (Schlosser et al., 2006).

Tumor Cell Inhibition

Synthesized pyrimidine derivatives have shown potent inhibitory effects on tumor cells, particularly through targeting specific cellular receptors and transporters. This indicates potential in developing anticancer drugs (Wang et al., 2010).

Ligand Synthesis

5-Bromo-6-hydroxypyrimidine-4-carboxylic acid derivatives have been used in synthesizing mono-, bis-, and tris-tridentate ligands. These ligands are suitable for complexation with lanthanide(III) cations, which is crucial in coordination chemistry (Charbonnière et al., 2001).

Pharmaceutical Applications

The compound is instrumental in synthesizing various pharmaceutical agents. For instance, it forms part of the structure of dopamine and serotonin receptor antagonists, indicating its relevance in neuropsychiatric medication development (Hirokawa et al., 2000).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

5-bromo-6-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-2-3(5(10)11)7-1-8-4(2)9/h1H,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWJWPVYZWQTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344869
Record name 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135274-82-7
Record name 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-hydroxypyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 3
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.